Pharmaceutical Impurity Profile: 10,11-Dihydrocarbamazepine as a Distinct Quality Marker for Carbamazepine Drug Substance
10,11-Dihydrocarbamazepine is a recognized and quantifiable impurity in carbamazepine drug substance and tablets, with a defined acceptance criterion that provides a critical quality attribute. In a validated liquid chromatographic method, the impurity was found at levels up to 1.5% in commercial samples, with a minimum detectable amount of 0.01% [1]. This differentiates DHC from other process-related impurities and from the parent drug carbamazepine, which must be present at much higher purity specifications (typically ≥99.0%). The presence and control of DHC are essential for compliance with pharmacopoeial monographs for carbamazepine.
| Evidence Dimension | Impurity level in Carbamazepine drug substance/tablets |
|---|---|
| Target Compound Data | Levels up to 1.5%; Minimum detectable amount 0.01% |
| Comparator Or Baseline | Carbamazepine (parent drug, typical purity specification ≥99.0%) |
| Quantified Difference | DHC is present as a trace impurity (up to 1.5%), whereas CBZ is the primary component; the analytical method differentiates them with a detection limit of 0.01%. |
| Conditions | Reverse-phase HPLC with UV detection on commercial carbamazepine drug substance and tablet samples [1] |
Why This Matters
For procurement of carbamazepine active pharmaceutical ingredient (API) or reference standards, quantifying DHC is mandatory to ensure batch-to-batch consistency and regulatory compliance, making authentic 10,11-dihydrocarbamazepine reference material indispensable.
- [1] Cyr TD, Matsui F, Sears RW, Curran N, Lovering EG. Liquid chromatographic methods for assay of carbamazepine, 10,11-dihydrocarbamazepine, and related compounds in carbamazepine drug substance and tablets. Journal - Association of Official Analytical Chemists. 1987;70(5):836-40. View Source
